molecular formula C9H16O6 B13987935 3-[3-(2-Carboxyethoxy)propoxy]propanoic acid CAS No. 20575-83-1

3-[3-(2-Carboxyethoxy)propoxy]propanoic acid

Katalognummer: B13987935
CAS-Nummer: 20575-83-1
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: IJSFQTQPYISNEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(2-Carboxyethoxy)propoxy]propanoic acid is a complex organic compound used in various scientific and industrial applications. It is known for its unique structure, which includes multiple carboxylic acid groups and ether linkages, making it a versatile molecule in synthetic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Carboxyethoxy)propoxy]propanoic acid typically involves the reaction of propylene oxide with ethylene glycol, followed by carboxylation. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the formation of the ether linkages .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the carboxylation step .

Analyse Chemischer Reaktionen

Types of Reactions

3-[3-(2-Carboxyethoxy)propoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-[3-(2-Carboxyethoxy)propoxy]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioconjugates and drug delivery systems.

    Medicine: Investigated for its potential in targeted drug delivery and photodynamic therapy.

    Industry: Utilized in the production of polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 3-[3-(2-Carboxyethoxy)propoxy]propanoic acid involves its ability to form stable complexes with various molecules. This property is exploited in drug delivery systems where the compound can encapsulate therapeutic agents and release them in a controlled manner. The molecular targets and pathways involved include interactions with cellular receptors and enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Ethyl 3-[3-(2-carboxyethoxy)propoxy]propanoate: Similar in structure but with an ethyl ester group.

    3,3’-[2-(CBZ-amino)-2-[(2-carboxyethoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoic acid: Used in peptide synthesis and protein conjugation.

Uniqueness

3-[3-(2-Carboxyethoxy)propoxy]propanoic acid is unique due to its multiple carboxylic acid groups and ether linkages, which provide versatility in chemical reactions and applications. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

20575-83-1

Molekularformel

C9H16O6

Molekulargewicht

220.22 g/mol

IUPAC-Name

3-[3-(2-carboxyethoxy)propoxy]propanoic acid

InChI

InChI=1S/C9H16O6/c10-8(11)2-6-14-4-1-5-15-7-3-9(12)13/h1-7H2,(H,10,11)(H,12,13)

InChI-Schlüssel

IJSFQTQPYISNEF-UHFFFAOYSA-N

Kanonische SMILES

C(COCCC(=O)O)COCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.